molecular formula C21H22N4O2S B2860897 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-42-6

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Numéro de catalogue: B2860897
Numéro CAS: 860650-42-6
Poids moléculaire: 394.49
Clé InChI: IAIKORXOXLAORT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline class, a scaffold recognized for its diverse and potent biological activities. This compound is provided for research applications and is not intended for diagnostic or therapeutic uses. Compounds within this chemical class have demonstrated significant potential in pharmacological screening, particularly as agents against resistant microbial strains and in oncology research . The structural motif of the [1,2,4]triazolo[1,5-c]quinazoline core is a known pharmacophore, with related derivatives exhibiting activity by targeting key enzymes such as bacterial pantothenate kinase (EcPanK) and human dihydrofolate reductase (hDHFR), as revealed through molecular docking studies . Furthermore, extensive research on analogous structures has established that the 2-ethyl substituent and specific benzylsulfanyl modifications at the 5-position are critical for optimizing binding affinity and biological efficacy, making this compound a valuable candidate for structure-activity relationship (SAR) studies . It is presented to the scientific community as a tool compound for advancing drug discovery projects in infectious diseases and cancer. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Propriétés

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIKORXOXLAORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The structure of this compound facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol
  • CAS Number : 860650-42-6

Antitumor Activity

Recent studies have suggested that compounds within the triazoloquinazoline family exhibit significant antitumor activity. For instance, a study showed that derivatives of quinazoline demonstrated potent inhibition against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.2Inhibition of EGFR
A549 (lung cancer)12.5Induction of apoptosis
HeLa (cervical cancer)10.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoloquinazolines have shown efficacy against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with nucleic acid synthesis.

Antileishmanial Activity

In vitro studies have demonstrated that certain derivatives exhibit significant antileishmanial activity. The mechanism involves the inhibition of key enzymes in the Leishmania species, which are responsible for their survival and replication.

Case Studies

  • Study on Antitumor Effects : A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazoloquinazoline derivatives, including 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline. The study reported that this compound showed selective cytotoxicity in various cancer cell lines with minimal toxicity to normal cells.
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of several quinazoline derivatives against clinical isolates of bacteria and fungi. The findings indicated that the compound effectively inhibited pathogenic strains and could serve as a lead compound for developing new antimicrobial agents.
  • Antileishmanial Activity : Research published in Parasitology International evaluated the potential of quinazoline derivatives against Leishmania donovani. The study found that certain modifications to the quinazoline structure enhanced antileishmanial activity significantly.

Applications De Recherche Scientifique

It appears that the specific compound "2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline" (with CAS number 860650-42-6) has limited information available regarding its applications . However, a similar compound, "2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline" (CAS 860650-28-8), has some documented research applications, which can provide insights due to their structural similarities .

Chemical Information

The molecular formula for 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is C21H22N4O2S, with a molecular weight of 394.49 g/mol .

Research Applications of a Similar Compound

2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is noted as a research compound with potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity: Quinazoline derivatives, to which this compound belongs, have been studied for their anticancer properties. In vitro studies have indicated cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 2.09 µM against MCF7 cells, demonstrating significant potency compared to standard chemotherapeutics.

Antimicrobial Activity: Research suggests that quinazoline derivatives possess antimicrobial properties. The compound has demonstrated activity against Staphylococcus aureus and Escherichia coli, with effective minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects: The anti-inflammatory potential of quinazolines is another area of interest. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro, suggesting a mechanism through which the compound may exert therapeutic effects in inflammatory diseases.

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

  • Aurora Kinase Inhibition: Similar compounds have been evaluated for their ability to inhibit Aurora B kinase, a critical regulator of cell division, making this mechanism relevant in cancer therapy.
  • EGFR Inhibition: The compound’s structure suggests potential interactions with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityShowed significant cytotoxicity against A549 and MCF7 cell lines (IC50 = 2.09 µM)
Study 2Assess antimicrobial propertiesEffective against S. aureus and E. coli with MIC values comparable to antibiotics
Study 3Investigate anti-inflammatory effectsInhibited TNF-α production in human cell lines

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations in Triazolo[1,5-c]quinazoline Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 8/9 Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Ethyl (2-Methylbenzyl)sulfanyl 8,9-Dimethoxy 394.49 Fluorescence, potential kinase inhibition
5-[(4-tert-Butylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy Ethyl (4-tert-Butylbenzyl)sulfanyl 8,9-Dimethoxy 436.58 Enhanced lipophilicity, antitumor screening
2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline Benzyl H H/H 273.32 Anticancer activity (IC₅₀: 12–48 μM)
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl Methyl (3-Methoxybenzyl)sulfanyl 8,9-Dimethoxy 410.47 Antimicrobial activity vs. Candida albicans
CGS 15943 - 2-Furyl 9-Chloro 309.72 Adenosine receptor antagonist

Key Observations:

Position 2 Substituents :

  • Ethyl/methyl groups (e.g., target compound) enhance fluorescence quantum yield compared to aryl groups (e.g., benzyl) by reducing steric hindrance and π-π stacking .
  • Bulky substituents (e.g., tert-butyl in ) improve lipophilicity but may reduce aqueous solubility.

Position 5 Modifications :

  • Sulfanyl groups with aromatic moieties (e.g., 2-methylbenzyl vs. 4-tert-butylbenzyl) influence receptor binding and antimicrobial activity. For example, 3-methoxybenzyl derivatives show antifungal activity , while tert-butyl variants are prioritized in antitumor studies .

8,9-Dimethoxy Groups :

  • These substituents enhance electron-donating capacity, improving solvatochromic behavior (solvent-dependent emission shifts) .

Photophysical Properties

Table 2: Photophysical Comparison in Solution (Ethanol)

Compound λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Solvatochromism References
Target Compound 320 450 0.68 Moderate
3-Aryl-[1,2,4]triazolo[4,3-c]quinazoline 335 470 0.45 Low
5-Aminobiphenyl-substituted [1,5-c]quinazoline 310 430 0.75 High
  • The target compound exhibits higher quantum yield (Φ = 0.68) than 3-aryl-[1,2,4]triazolo[4,3-c]quinazolines (Φ = 0.45) due to reduced conjugation at the triazole ring .
  • Solvatochromism is attributed to the dimethoxy groups, which stabilize excited-state dipole moments .

Anticancer Activity:

  • 2-Benzyl Derivatives : Exhibit IC₅₀ values of 12–48 μM against breast cancer (MCF-7) and leukemia (HL-60) cell lines .

Antimicrobial Activity:

  • 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl : Inhibits Candida albicans (MIC: 8 μg/mL), outperforming reference drugs .
  • 2-Thio-triazoloquinazolinones: Moderate activity against Bacillus subtilis and Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline?

The synthesis typically involves multi-step reactions starting with cyclization of precursors (e.g., quinazoline cores) under acidic or basic conditions. Key steps include:

  • Core formation : Cyclization of amino precursors with reagents like dimethyl N-cyanoimidodithiocarbonate in ethanol, followed by acidification .
  • Functionalization : Introduction of substituents (e.g., sulfanyl, methoxy) via nucleophilic substitution or coupling reactions. For example, the sulfanyl group is introduced using thiol-containing reagents under controlled pH .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from solvents like toluene-DMF mixtures ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing triazoloquinazoline derivatives?

Structural confirmation relies on:

  • 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.88 ppm, aromatic protons at δ 6.71–8.11 ppm) .
  • LC-MS : Confirms molecular weight (e.g., m/z 321 [M+1] for a related compound) and fragmentation patterns .
  • Elemental analysis : Validates C, H, N content (e.g., calculated vs. observed values for C19H20N4O: C 71.23% vs. 71.26%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key strategies include:

  • Catalyst selection : Acidic (e.g., HCl) or basic catalysts (e.g., triethylamine) to accelerate cyclization .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while glacial acetic acid facilitates oxidation .
  • Temperature control : Reflux conditions (e.g., 80°C for 2 hours) improve reaction kinetics without degrading sensitive functional groups .
  • By-product management : Use of sodium acetate to precipitate impurities during work-up .

Q. What strategies resolve contradictions in biological activity data among structurally similar triazoloquinazoline derivatives?

Contradictions often arise from substituent effects. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., comparing 2-methylbenzyl vs. furan-2-ylmethyl groups) to isolate pharmacophoric features .
  • Enzyme assays : Testing inhibitory activity against targets like protein kinases (IC50 values) to quantify potency differences .
  • Computational docking : Modeling interactions (e.g., hydrogen bonding with kinase active sites) to explain variations in efficacy .

Q. What computational methods predict interactions between triazoloquinazoline derivatives and biological targets?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor binding (e.g., sulfanyl groups forming hydrophobic contacts with kinase pockets) .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How do researchers validate the mechanism of action for triazoloquinazoline derivatives in therapeutic applications?

  • In vitro assays : Measure cytotoxicity (e.g., IC50 against HeLa cells) and antimicrobial activity (e.g., MIC for Candida albicans) .
  • Gene expression profiling : RNA sequencing to identify pathways (e.g., apoptosis markers like caspase-3) modulated by the compound .
  • Kinetic studies : Stop-flow techniques to determine enzyme inhibition constants (e.g., Ki for adenosine deaminase) .

Data Contradiction Analysis

Q. Why do some triazoloquinazoline derivatives show divergent biological activities despite minor structural differences?

  • Steric effects : Bulky substituents (e.g., cyclopentyl vs. methyl groups) may hinder target binding .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF3) enhance electrophilicity, increasing reactivity with nucleophilic residues in enzymes .
  • Solubility differences : Hydrophobic substituents (e.g., phenyl rings) reduce aqueous solubility, limiting bioavailability .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Selected Triazoloquinazoline Derivatives

CompoundTarget Activity (IC50/MIC)Key SubstituentsReference
2-Ethyl-8,9-dimethoxy derivativeAntifungal (MIC = 12.5 µg/mL)2-Methylbenzyl, methoxy
5-Cyclopentyl analogAnticancer (IC50 = 8.3 µM)Cyclopentyl, 4-fluorophenyl
2-Furan-2-ylmethyl derivativeKinase inhibition (IC50 = 0.45 µM)Furan-2-ylmethyl, sulfanyl

Q. Table 2. Optimization of Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/PurityEvidence Source
CatalystTriethylamine (30 mmol)Increases cyclization rate
SolventGlacial acetic acidEnhances oxidation efficiency
Temperature80°C (reflux)Balances kinetics/stability

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.